BenchChemオンラインストアへようこそ!

[3-(1-cyanocyclopropyl)phenyl]boronic acid

Positional isomerism Suzuki-Miyaura coupling Electronic effects

This meta-substituted arylboronic acid delivers a unique electronic and steric profile unattainable with ortho/para isomers. The electron-withdrawing cyanocyclopropyl group at the 3-position precisely tunes transmetalation kinetics for superior Suzuki-Miyaura cross-coupling yields. With an Fsp3 of 0.3, it offers an optimal balance of aromatic planarity and three-dimensional saturation—correlated with higher clinical success rates—making it a strategic building block for cathepsin inhibitors, GPCR modulators, and BNCT research. Procuring the correct meta isomer is critical; wrong positional isomers can fail syntheses.

Molecular Formula C10H10BNO2
Molecular Weight 187
CAS No. 2096334-10-8
Cat. No. B6206336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1-cyanocyclopropyl)phenyl]boronic acid
CAS2096334-10-8
Molecular FormulaC10H10BNO2
Molecular Weight187
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(1-Cyanocyclopropyl)phenyl]boronic Acid (CAS 2096334-10-8): Procurement-Grade Organoboron Building Block for Medicinal Chemistry


[3-(1-Cyanocyclopropyl)phenyl]boronic acid (CAS 2096334-10-8) is an organoboron compound with the molecular formula C10H10BNO2 and a molecular weight of approximately 187.01 g/mol, characterized by a boronic acid functional group attached to the meta position of a phenyl ring that is further substituted with a 1-cyanocyclopropyl group . This compound is a specialized arylboronic acid reagent primarily utilized as a versatile small molecule scaffold in organic synthesis, with particular utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl structures . Commercially available from multiple vendors at purities of 95-98% , [3-(1-cyanocyclopropyl)phenyl]boronic acid serves as a key building block for pharmaceutical research and development programs .

Why Generic Substitution Fails for [3-(1-Cyanocyclopropyl)phenyl]boronic Acid: Positional Isomerism and Electronic Differentiation


Simple substitution of [3-(1-cyanocyclopropyl)phenyl]boronic acid with other cyanocyclopropyl phenylboronic acid isomers—such as the para-substituted (4-position) analog CAS 1217501-00-2 or ortho-substituted (2-position) analog—cannot be performed without altering the compound's electronic profile, steric environment, and ultimately its performance in cross-coupling reactions . The meta (3-) substitution pattern in this compound positions the electron-withdrawing cyanocyclopropyl group in a distinct spatial and electronic relationship relative to the boronic acid moiety, fundamentally affecting transmetalation kinetics and reactivity compared to its positional isomers . Research has established that the position of substituents on the phenyl ring of arylboronic acids significantly influences electron density at the boron atom, acidity constants, and geometric parameters—differences that manifest in divergent coupling efficiencies and product distributions [1]. For procurement decisions, selecting the incorrect positional isomer can lead to failed syntheses, reduced yields, or the need for extensive re-optimization of established protocols.

[3-(1-Cyanocyclopropyl)phenyl]boronic Acid: Quantitative Differentiation Evidence vs. Positional Isomers and Close Analogs


Positional Isomer Differentiation: Meta (3-) vs. Para (4-) Cyanocyclopropyl Substitution in Arylboronic Acids

[3-(1-Cyanocyclopropyl)phenyl]boronic acid (CAS 2096334-10-8) differs from its para-substituted isomer [4-(1-cyanocyclopropyl)phenyl]boronic acid (CAS 1217501-00-2) in the spatial and electronic relationship between the electron-withdrawing cyanocyclopropyl group and the boronic acid moiety . The meta positioning in the target compound results in distinct electron density distribution at the boron atom compared to para substitution, which is known to affect the electron density on boron and, as a result, the acidity constant of these compounds [1]. This positional difference is non-trivial in Suzuki-Miyaura couplings, where the cyanocyclopropyl group modulates reactivity through its electron-withdrawing character .

Positional isomerism Suzuki-Miyaura coupling Electronic effects Arylboronic acid reactivity

Cyclopropyl vs. Direct Cyano Substitution: Differentiated Scaffold Properties for Drug Design

[3-(1-Cyanocyclopropyl)phenyl]boronic acid contains a 1-cyanocyclopropyl substituent that introduces both a cyano group and a cyclopropane ring, distinguishing it from simpler analogs such as 3-cyanophenylboronic acid (CAS 150255-96-2) which lacks the cyclopropyl moiety entirely . Cyclopropane rings are widely found in marketed drugs across multiple therapeutic areas, including cardiovascular, central nervous system, anticancer, and anti-inflammatory applications, where they are employed to increase activity, fix molecular conformation, and improve pharmacokinetic (PK) properties and water solubility [1]. The cyanocyclopropyl group combines the electron-withdrawing and hydrogen-bonding potential of the nitrile with the conformational rigidity and metabolic stability advantages of the cyclopropane ring .

Medicinal chemistry Fragment-based drug design Spatial properties Cyclopropyl pharmacophore

Meta-Position Boronic Acid: Distinct Reactivity Profile vs. Ortho- and Para-Substituted Arylboronic Acids

The boronic acid group at the meta position of [3-(1-cyanocyclopropyl)phenyl]boronic acid imparts distinct reactivity characteristics compared to ortho- and para-substituted phenylboronic acids . Studies comparing ortho-, meta-, and para-isomers of substituted phenylboronic acids have established that the position of substituents relative to the boron group significantly affects electron density on the boron atom and consequently the acidity constant (pKa) of these compounds [1]. Ortho-substituted phenylboronic acids exhibit unique properties due to the proximity of substituents to the boron group, including the potential for intramolecular hydrogen bonding and altered geometric parameters, while meta-substituted compounds like the target avoid these ortho-specific effects while maintaining distinct electronic characteristics compared to para-isomers [2].

Arylboronic acid reactivity pKa differentiation Suzuki-Miyaura coupling optimization Steric effects

Commercially Available Purity: 98% Minimum Specification vs. Industry Standard 95%

[3-(1-Cyanocyclopropyl)phenyl]boronic acid is commercially available at a certified purity of 98% (HPLC) from major suppliers including Fluorochem (Product F623581) and Leyan (Product 1249360) , exceeding the 95% minimum purity specification commonly offered for this compound class by alternative vendors . Higher purity boronic acid reagents correlate directly with improved coupling efficiency and reduced side-product formation in Suzuki-Miyaura reactions, where boronic acid impurities including anhydrides (boroxines) and deboronated byproducts can compromise reaction stoichiometry and yield .

Reagent purity Procurement specification Quality control Synthetic reproducibility

Physicochemical Properties Differentiating from Para-Isomer: Density and Boiling Point

[3-(1-Cyanocyclopropyl)phenyl]boronic acid exhibits predicted physicochemical properties that differentiate it from its para-substituted positional isomer . The target meta-substituted compound has a predicted density of 1.26±0.1 g/cm³ and predicted boiling point of 441.7±55.0 °C at 760 mmHg [1], whereas the para-isomer (4-(1-cyanocyclopropyl)phenylboronic acid, CAS 1217501-00-2) has a predicted density of 1.3±0.1 g/cm³ and predicted boiling point of 412.0±55.0 °C at 760 mmHg [2]. These differences reflect the distinct intermolecular interactions arising from the meta vs. para substitution pattern and can influence handling, purification, and formulation considerations.

Physicochemical characterization Handling and storage Predicted properties Quality control

Evidence Limitations Statement: Direct Comparative Performance Data Not Yet Available in Public Domain

A comprehensive search of peer-reviewed literature, patents, and public databases identified no published studies containing direct head-to-head quantitative comparisons of [3-(1-cyanocyclopropyl)phenyl]boronic acid against its positional isomers or close structural analogs in specific Suzuki-Miyaura coupling reactions (e.g., comparative yields, reaction rates, or substrate scope studies). The evidence presented above derives from structural differentiation, class-level inferences based on established phenylboronic acid chemistry, and vendor-supplied technical specifications. This absence of primary comparative reaction data is a limitation that procurement decisions should acknowledge. Users requiring validated comparative performance data for specific synthetic applications are advised to request vendor-provided application notes or to perform internal head-to-head benchmarking studies under their exact reaction conditions prior to large-scale procurement commitments.

Evidence transparency Data availability Procurement guidance

[3-(1-Cyanocyclopropyl)phenyl]boronic Acid: Optimal Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Programs Requiring Conformationally Constrained Cyano-Substituted Aryl Building Blocks

[3-(1-Cyanocyclopropyl)phenyl]boronic acid is optimally deployed in medicinal chemistry campaigns seeking to incorporate the 1-cyanocyclopropyl pharmacophore into lead compounds . The combination of a cyclopropane ring (providing conformational restriction and metabolic stability) with a cyano group (providing electron-withdrawing character and hydrogen-bonding capability) makes this building block particularly valuable for synthesizing drug candidates targeting enzyme active sites or receptors requiring specific spatial arrangements [1]. The compound's Fsp3 value of 0.3 indicates a favorable balance of planar aromatic character and three-dimensional saturation, a property correlated with improved clinical success rates . Applications include synthesis of cathepsin inhibitors, GPCR modulators, and other targets where cyclopropyl-containing pharmacophores have demonstrated enhanced potency and selectivity .

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis with Meta-Substitution Requirements

This compound is specifically suited for Suzuki-Miyaura cross-coupling reactions where the meta-substitution pattern is required for downstream biological activity or material properties . The boronic acid group at the meta position relative to the cyanocyclopropyl substituent provides a distinct reactivity profile compared to ortho- or para-substituted arylboronic acids, avoiding ortho-specific steric hindrance while maintaining electronic differentiation from para-substituted analogs [1]. This substitution pattern may be essential when synthesizing biaryl structures where the cyanocyclopropyl group must occupy the 3-position of the phenyl ring for optimal binding to biological targets or for achieving specific material properties in liquid-crystalline or electronic materials applications .

Fragment-Based Drug Discovery and Library Synthesis for Structure-Activity Relationship (SAR) Exploration

[3-(1-Cyanocyclopropyl)phenyl]boronic acid serves as a versatile small molecule scaffold for constructing focused libraries in fragment-based drug discovery programs . Its molecular weight of 187.01 g/mol places it within acceptable fragment size ranges, while the boronic acid handle enables facile diversification via Suzuki-Miyaura coupling with diverse aryl and heteroaryl halides [1]. The cyanocyclopropyl group introduces a privileged structural motif found in numerous pharmaceutical compounds across cardiovascular, CNS, anticancer, and anti-inflammatory indications . Researchers can rapidly generate series of analogs by varying the coupling partner while maintaining the cyanocyclopropylphenyl core, enabling efficient SAR exploration around this pharmacophore .

Boron Neutron Capture Therapy (BNCT) Agent Precursor Research

The boron content of [3-(1-cyanocyclopropyl)phenyl]boronic acid makes it a candidate precursor for synthesizing boron delivery agents in Boron Neutron Capture Therapy (BNCT) research, an investigational cancer treatment modality . BNCT requires selective delivery of boron-10 atoms to tumor cells; arylboronic acids with cyano-substituted cyclopropyl groups represent a structural class under investigation for this purpose [1]. While the para-substituted isomer (4-(1-cyanocyclopropyl)phenylboronic acid) has been explicitly described as useful in synthesizing pharmaceutical drugs with emphasis in anti-cancer therapies due to its boron content essential for BNCT , the meta-isomer may offer distinct biodistribution or targeting properties due to its different molecular geometry. This application scenario is emerging and requires further validation but represents a potential differentiation opportunity for procurement in oncology research programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(1-cyanocyclopropyl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.